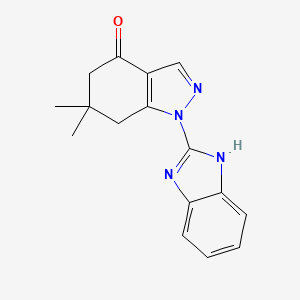![molecular formula C14H11N3O4 B5755173 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide is a chemical compound with potential applications in scientific research. It is a derivative of pyridinecarboximidamide with a benzodioxolylcarbonyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide involves the inhibition of GSK3β. This compound binds to the ATP-binding site of GSK3β and prevents its phosphorylation and activation. This leads to downstream effects on various cellular processes that are regulated by GSK3β.
Biochemical and Physiological Effects:
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of glycogen in liver cells and skeletal muscle cells, indicating its potential use in the treatment of diabetes. It has also been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, indicating its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for GSK3β. This allows for the study of the specific effects of GSK3β inhibition on cellular processes. However, one limitation is that this compound may have off-target effects on other kinases or cellular processes, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide. One direction is the development of more potent and selective inhibitors of GSK3β based on the structure of this compound. Another direction is the study of the effects of GSK3β inhibition in various disease models, such as Alzheimer's disease, diabetes, and cancer. Additionally, the potential off-target effects of this compound on other kinases or cellular processes should be further investigated to better understand its mechanism of action.
合成方法
The synthesis of N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has been reported by several research groups. One method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-pyridinecarboximidamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA).
科学研究应用
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide has potential applications in scientific research, particularly in the study of cellular signaling pathways. It has been reported to inhibit the activity of a protein kinase called glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(9-3-5-16-6-4-9)17-21-14(18)10-1-2-11-12(7-10)20-8-19-11/h1-7H,8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYPIDRPNWEARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)




![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)